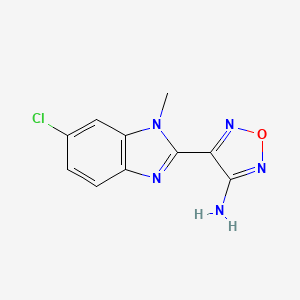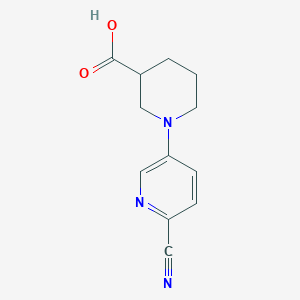![molecular formula C18H29NO B6647113 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the class of research chemicals known as novel psychoactive substances (NPS) and has gained popularity in recent years due to its potent analgesic effects. AH-7921 has been the subject of extensive research in the scientific community, and its potential applications and limitations have been explored in several studies.
作用機序
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol acts as a mu-opioid receptor agonist, which activates the receptor and produces analgesic effects. It also inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has a rapid onset of action and a relatively short duration of action, which may make it useful for acute pain management.
Biochemical and Physiological Effects:
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be more potent than morphine in animal models of pain, but also has a narrower therapeutic window, making it potentially more dangerous. 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has also been shown to produce less tolerance and physical dependence compared to other opioids, which may make it a safer alternative for chronic pain management.
実験室実験の利点と制限
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has several advantages for use in lab experiments, including its high potency, rapid onset of action, and relatively short duration of action. However, it also has several limitations, including its narrow therapeutic window, potential for abuse, and lack of long-term safety data.
将来の方向性
There are several future directions for research on 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol, including:
1. Further exploration of its analgesic effects and potential as a therapeutic agent for acute and chronic pain management.
2. Investigation of its antidepressant effects and potential as a treatment for depression.
3. Development of safer and more effective derivatives of 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol with improved pharmacological properties.
4. Evaluation of its potential for abuse and development of strategies to minimize its misuse.
5. Long-term safety studies to evaluate its potential for adverse effects and toxicity.
Conclusion:
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol is a synthetic opioid analgesic drug that has been extensively studied in the scientific community. Its potent analgesic effects and potential therapeutic applications have been explored in several studies. However, its narrow therapeutic window and potential for abuse make it a potentially dangerous drug. Further research is needed to fully evaluate its safety and efficacy as a therapeutic agent.
合成法
The synthesis of 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol involves the reaction of 4-hydroxybenzaldehyde with 4-methylcyclohexylamine to form the intermediate 4-(4-methylcyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-bromo-1-phenylethanone in the presence of a reducing agent to form the final product, 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol.
科学的研究の応用
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has been used extensively in scientific research to study its analgesic effects and potential as a therapeutic agent. Studies have shown that 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects. It has also been shown to have a lower affinity for the delta and kappa opioid receptors, which may contribute to its reduced side effects compared to other opioids.
特性
IUPAC Name |
4-[2-[2-(4-methylcyclohexyl)ethylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-14-3-5-16(6-4-14)11-12-19-15(2)13-17-7-9-18(20)10-8-17/h7-10,14-16,19-20H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMKVKHKHNYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCNC(C)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

